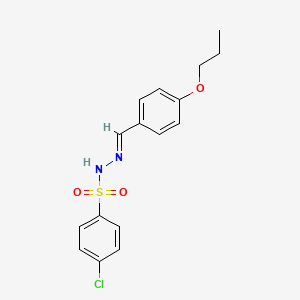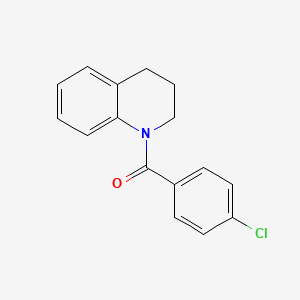![molecular formula C14H20N2OS B5572655 1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)
1-[4-(methylthio)benzyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidine derivatives, including 1-[4-(methylthio)benzyl]-4-piperidinecarboxamide, are synthesized through various chemical pathways, often involving the functionalization of the piperidine ring or the introduction of substituents to achieve desired properties. A common approach includes the nucleophilic substitution reactions, condensation, and ring-closure strategies to introduce the benzyl and carboxamide functionalities (Sugimoto et al., 1990). Advanced methods might involve the use of catalysts or specific reagents to improve yield and selectivity.
Molecular Structure Analysis
The molecular structure of 1-[4-(methylthio)benzyl]-4-piperidinecarboxamide, like its derivatives, is characterized using spectroscopic and crystallographic techniques. These analyses provide information on the compound's conformation, bond lengths, angles, and overall geometry. The presence of a methylthio group and a carboxamide moiety influences the electronic distribution and steric hindrance, impacting the molecule's reactivity and physical properties. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structural details (Janani et al., 2020).
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to "1-[4-(methylthio)benzyl]-4-piperidinecarboxamide," were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrated significant potential as inhibitors of acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown. One derivative, identified as having particularly potent anti-AChE activity, showed promise for development as an antidementia agent due to its ability to significantly increase acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Antibacterial Activity
Metal complexes of benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes were synthesized and their structures characterized. These compounds were evaluated for in vitro antibacterial activity against various bacterial strains. The copper complexes exhibited enhanced antibacterial activities compared to free ligands, showing potential for antibacterial applications (Khatiwora et al., 2013).
Anti-Fatigue Effects
Benzamide derivatives, including those synthesized from reactions involving substituted benzoic acids and piperidine, were investigated for their anti-fatigue effects in mice. The study revealed that certain derivatives significantly extended swimming times to exhaustion, suggesting potential as anti-fatigue agents (Wu et al., 2014).
Antihistaminic Activity
A study on the synthesis of 4-(2-benzothiazoyl)piperidines, through the reaction of a specific intermediate with 2-lithiobenzothiazole followed by further modifications, demonstrated potent antihistaminic activity. This suggests potential applications in the development of antihistamines (Maynard et al., 1993).
properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-4-2-11(3-5-13)10-16-8-6-12(7-9-16)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGHJQDOTXSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)
![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)
![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)
![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)
![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)
![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)
![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)
![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)